molecular formula C15H11ClN2O2S B5722538 N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide

N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide

Cat. No. B5722538
M. Wt: 318.8 g/mol
InChI Key: RXXRUHVIYFPPNL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide (CPNS) is a compound with a sulfonamide group that has been extensively studied for its biological activity. CPNS has been shown to have antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed that N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has a number of advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has also been extensively studied, and its biological activity is well characterized. However, N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. In addition, N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. One area of research could be to further elucidate the mechanism of action of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. This could involve studying the effects of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide on specific enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. Another area of research could be to study the in vivo effects of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. This could involve studying the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide in animal models. Finally, N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide could be studied for its potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the product is stable under normal laboratory conditions.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been extensively studied for its biological activity. It has been shown to have antibacterial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has also been shown to have antifungal activity against various fungal strains. In addition, N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRUHVIYFPPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide

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